![molecular formula C5H8ClN3O2 B1356336 Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 27116-93-4](/img/structure/B1356336.png)
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . This compound is used as an intermediate in the synthesis of various bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives like “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular weight and other structural details can be determined using advanced analytical techniques.
Chemical Reactions Analysis
Pyrazole derivatives, including “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride”, are often used as scaffolds in the synthesis of bioactive chemicals . They participate in various chemical reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” can be determined using various analytical techniques. For instance, its molecular weight is 169.1811 . Other properties such as melting point, boiling point, and solubility can be determined experimentally.
Scientific Research Applications
Structural and Theoretical Investigations
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is investigated in research for its structural and spectral properties. A study by Viveka et al. (2016) focused on the experimental and theoretical analysis of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and behavior of pyrazole derivatives (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives, including those similar to methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, are studied for their applications in corrosion inhibition. Herrag et al. (2007) evaluated certain pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing their effectiveness in reducing corrosion rates (Herrag et al., 2007).
Crystallography and Molecular Interactions
Research by Portilla et al. (2007) on compounds similar to methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride explored hydrogen-bonded chains and sheets in these molecules. This study highlights the significance of molecular interactions in the crystallization and structural properties of pyrazole derivatives (Portilla et al., 2007).
Synthesis and Chemical Reactions
The reactivity and synthesis pathways of pyrazole derivatives, including those structurally related to methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, are a key area of research. Harb et al. (1989) demonstrated how ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic compounds, shedding light on the chemical versatility of pyrazole derivatives (Harb et al., 1989).
Future Directions
The future directions for “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” and similar compounds involve further exploration of their synthesis techniques and biological activity . There is ongoing research into the development of more efficient and selective synthesis methods, as well as the discovery of new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with pyrazole derivatives, it can be inferred that these compounds likely induce a wide range of molecular and cellular effects .
properties
IUPAC Name |
methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBBCKOGCFLVDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589605 |
Source
|
Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride | |
CAS RN |
27116-93-4 |
Source
|
Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.